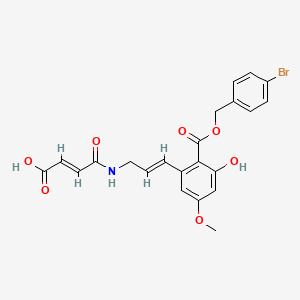
(E)-4-(((E)-3-(2-(((4-Bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and bromobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the bromobenzyl intermediate: This involves the bromination of benzyl alcohol using bromine or other brominating agents.
Coupling with the hydroxy-methoxyphenyl group: This step involves the reaction of the bromobenzyl intermediate with a hydroxy-methoxyphenyl compound under basic conditions to form the desired intermediate.
Formation of the allyl amine intermediate: This involves the reaction of the intermediate with an allyl amine compound under acidic or basic conditions.
Formation of the final product: This involves the reaction of the allyl amine intermediate with a suitable carboxylic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. Common industrial methods include:
Continuous flow reactors: These reactors allow for the continuous production of the compound, reducing reaction times and improving efficiency.
Batch reactors: These reactors are used for smaller-scale production and allow for greater control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation products: Ketones, aldehydes, and carboxylic acids.
Reduction products: Alcohols and alkanes.
Substitution products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology
In biology, this compound is used as a probe to study various biochemical pathways and interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is being investigated for its potential therapeutic effects. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound is used in the production of various materials, including polymers and coatings. It is also used as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-4-(((E)-3-(2-(((4-chlorobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-(((E)-3-(2-(((4-fluorobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-(((E)-3-(2-(((4-iodobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
Uniqueness
(Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the bromobenzyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H20BrNO7 |
|---|---|
Peso molecular |
490.3 g/mol |
Nombre IUPAC |
(E)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20BrNO7/c1-30-17-11-15(3-2-10-24-19(26)8-9-20(27)28)21(18(25)12-17)22(29)31-13-14-4-6-16(23)7-5-14/h2-9,11-12,25H,10,13H2,1H3,(H,24,26)(H,27,28)/b3-2+,9-8+ |
Clave InChI |
SHAQHXPUUICRKJ-VHYPUYLQSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)/C=C/CNC(=O)/C=C/C(=O)O |
SMILES canónico |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















